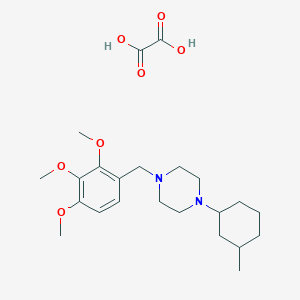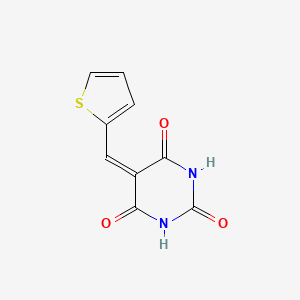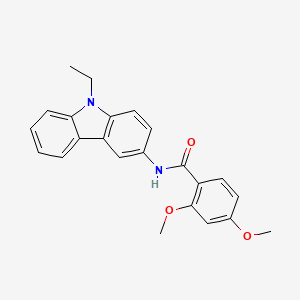![molecular formula C15H11ClF3NOS B5216004 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide, also known as CTB or CTB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects.
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to inhibit the transforming growth factor-β (TGF-β) pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide can reduce inflammation and fibrosis in animal models.
実験室実験の利点と制限
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which could lead to the development of new drugs for treating inflammatory, cancer, and fibrotic diseases. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have low toxicity, making it a safer alternative to other compounds. One limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of new drugs.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in treating other diseases such as arthritis and diabetes. Additionally, research could focus on optimizing the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide and developing more efficient methods for its purification.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography and recrystallization.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to inhibit the proliferation of cancer cells, particularly in breast cancer and lung cancer. Furthermore, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to have anti-fibrotic effects, which could be useful in treating fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVXTBNLBJRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)




![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)